molecular formula C14H14N4O2 B11790323 4-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid

4-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid

Cat. No.: B11790323
M. Wt: 270.29 g/mol
InChI Key: BVVRETWARCAVCS-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyridine ring, a pyrimidine ring, and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic synthesis. A common approach might include:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as a substituted urea or guanidine, the pyrimidine ring can be formed through cyclization reactions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via cross-coupling reactions, such as Suzuki or Heck coupling, using appropriate pyridine derivatives.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions or reductive amination.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could target the pyridine or pyrimidine rings, potentially leading to partially or fully hydrogenated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-3-yl)pyrimidine derivatives: These compounds share the pyridine and pyrimidine rings but lack the pyrrolidine ring.

    2-(Pyrrolidin-1-yl)pyrimidine derivatives: These compounds share the pyrimidine and pyrrolidine rings but lack the pyridine ring.

Uniqueness

The presence of all three rings (pyridine, pyrimidine, and pyrrolidine) in 4-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid may confer unique properties, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic properties.

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

4-pyridin-3-yl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C14H14N4O2/c19-13(20)11-9-16-14(18-6-1-2-7-18)17-12(11)10-4-3-5-15-8-10/h3-5,8-9H,1-2,6-7H2,(H,19,20)

InChI Key

BVVRETWARCAVCS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=C(C(=N2)C3=CN=CC=C3)C(=O)O

Origin of Product

United States

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